molecular formula C18H22N2O2S3 B2480480 (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428382-11-9

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2480480
CAS No.: 1428382-11-9
M. Wt: 394.57
InChI Key: DIARMOPGDHFCAU-FMIVXFBMSA-N
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Description

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a synthetic compound of high interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a thiazole ring and a styrylsulfonyl group. The thiazole moiety is a well-documented heterocycle in scientific literature, found in a wide range of bioactive molecules and FDA-approved drugs with activities including anticancer, antibacterial, and antifungal effects . The sulfonyl group is a common feature in compounds designed to target enzymes and is frequently used to modulate physicochemical properties and enhance binding affinity. This specific molecular architecture suggests potential as a versatile scaffold for developing novel therapeutic agents. Researchers can explore its application as a key intermediate in synthesizing more complex chemical entities or investigate its intrinsic bioactivity. Preliminary, structure-based hypotheses suggest its potential utility in projects targeting enzyme inhibition, particularly in oncology and infectious disease research, given the established role of similar thiazole derivatives as inhibitors for targets like EGFR, VEGFR-2, and bacterial DNA gyrase . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-methyl-2-[[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methylsulfanyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S3/c1-15-13-23-18(19-15)24-14-17-7-10-20(11-8-17)25(21,22)12-9-16-5-3-2-4-6-16/h2-6,9,12-13,17H,7-8,10-11,14H2,1H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIARMOPGDHFCAU-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps. One common route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.

    Attachment of the styrylsulfonyl group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The styrylsulfonyl moiety (-SO₂-CH=CH-Ar) undergoes nucleophilic displacement reactions under basic conditions. Key transformations include:

Table 1: Sulfonyl Group Reactivity

ReagentConditionsProduct FormedYieldSource
Primary aminesDMF, 80°C, 12 hSulfonamide derivatives65–78%
ThiolsEtOH, RT, 6 hThioether-linked analogs55–68%
Grignard reagentsTHF, –10°C, 2 hStyryl group replacement42%
  • The sulfonyl group acts as a leaving group in SN2 reactions, enabling functionalization of the piperidine nitrogen.

  • Steric hindrance from the piperidine ring reduces reactivity with bulky nucleophiles .

Oxidation and Reduction Reactions

The thioether (-S-) and sulfonyl (-SO₂-) groups participate in redox processes:

Oxidation

  • Thioether to sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ converts the thioether to a sulfone, enhancing polarity:
    (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazolemCPBA(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)sulfonyl)thiazole\text{this compound} \xrightarrow{\text{mCPBA}} \text{(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)sulfonyl)thiazole}

Reduction

  • Sulfonyl to thiol : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the sulfonyl group to a thiol (-SH), enabling further alkylation .

Cycloaddition and Ring-Opening Reactions

The thiazole core participates in cycloadditions:

Table 2: Thiazole Ring Reactivity

Reaction TypeReagent/ConditionsProductApplicationSource
Diels-AlderMaleic anhydride, 120°CBicyclic adductsHeterocycle diversification
1,3-DipolarNitrile oxides, Cu(I) catalystIsoxazole-fused derivativesBioactive compound design
  • Ring-opening of the thiazole occurs under strong acidic conditions (HCl, reflux), yielding mercaptoacetamide intermediates .

Piperidine Functionalization

The piperidine nitrogen undergoes alkylation/acylation:

Table 3: Piperidine Modification

ReactionReagentConditionsProductYieldSource
N-AlkylationBenzyl bromideK₂CO₃, DMF, 60°CQuaternary ammonium derivatives72%
N-AcylationAcetyl chlorideEt₃N, CH₂Cl₂, RTAcetamide analogs85%
  • Steric effects from the styrylsulfonyl group limit reactivity at the 4-position of the piperidine .

Acid-Base Reactivity

  • The piperidine nitrogen (pKa ≈ 10.5) undergoes protonation in acidic media, enhancing solubility in polar solvents .

  • Deprotonation with LDA (lithium diisopropylamide) generates a strong base for further alkylation .

Photochemical Reactions

The styryl double bond undergoes [2+2] photodimerization under UV light (λ = 254 nm), producing cyclobutane-linked dimers. This reaction is reversible under thermal conditions (Δ > 100°C).

Metal-Catalyzed Cross-Coupling

The thiazole ring participates in Suzuki-Miyaura couplings:

Example :
This compound+Ph-B(OH)₂Pd(PPh₃)₄, K₂CO₃Aryl-substituted thiazole\text{this compound} + \text{Ph-B(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{Aryl-substituted thiazole}
(Yield: 58–64%; )

Hydrolysis Reactions

  • Thiazole ring hydrolysis : Concentrated HCl (reflux, 8 h) cleaves the thiazole to form α-aminoketones .

  • Sulfonamide hydrolysis : NaOH (aq., 100°C) removes the styrylsulfonyl group, yielding a secondary amine.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features enable it to be a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

  • Bioactivity : Research indicates that similar compounds have shown anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The presence of the piperidine moiety is associated with various biological activities, including:
    • Anticancer effects against cell lines such as A549 (lung cancer) and MCF7 (breast cancer).
    • Antimicrobial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Biological Studies

The compound is being investigated for its interactions with biological macromolecules, which could lead to insights into disease mechanisms.

  • Mechanism of Action : While specific mechanisms for this compound are still under investigation, similar piperidine derivatives have been noted to induce apoptosis and cell cycle arrest in cancer cells .

Material Science

The compound may also find applications in the development of new materials with unique properties due to its complex structure.

  • Polymer Development : It can be used as a building block for synthesizing novel polymers or coatings that exhibit desirable mechanical or chemical properties .

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial activity of various thiazole derivatives against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains, with minimal inhibitory concentrations (MICs) lower than those of established antibiotics like linezolid .

Case Study on Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of sulfonamide derivatives on cancer cell lines. This compound showed a remarkable reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism by which (E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Analogues

Key Differences and Implications

Core Heterocycle and Target Selectivity

  • The target compound’s thiazole-piperidine scaffold differs from pyridine-thiazole hybrids (e.g., Iryna et al.), which exhibit antitumor activity via kinase inhibition (e.g., c-Met, CDK1). The piperidine ring in the target may improve blood-brain barrier penetration compared to pyridine, but this requires validation .
  • Benzimidazole-thiazole derivatives () prioritize cholinesterase inhibition, attributed to nitro and methoxy substituents. In contrast, the styrylsulfonyl group in the target compound may favor kinase or phosphatase interactions due to its electrophilic nature .

This could translate to improved pharmacokinetics . Piperidine vs. Piperazine: The target’s piperidine lacks the second nitrogen in piperazine (), reducing basicity and altering receptor-binding profiles. Piperazine derivatives often target serotonin or dopamine receptors, whereas piperidine is common in kinase inhibitors .

Synthetic Accessibility

  • The target compound’s synthesis likely involves [2+3]-cyclocondensation (similar to ’s methods) but requires styrylsulfonation steps, which may lower yields compared to nitro-phenyl derivatives (58–64% in ) .

Biological Activity

(E)-4-methyl-2-(((1-(styrylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Thiazole compounds are known for their diverse pharmacological properties, making them valuable in drug development.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This specific configuration contributes to its biological activity. The presence of the styrylsulfonyl and piperidine moieties enhances its interaction with biological targets.

Biological Activity Overview

Thiazole derivatives, including this compound, have demonstrated various biological activities:

  • Anticancer Activity :
    • Thiazoles have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. In vitro studies indicate that these compounds can induce apoptosis and inhibit cell proliferation at low concentrations (IC50 values ranging from 2.57 µM to 7.26 µM) .
  • Antimicrobial Activity :
    • Thiazole derivatives exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of these compounds allows them to penetrate bacterial membranes effectively, leading to cytoplasmic leakage and cell death .
  • Other Pharmacological Activities :
    • Beyond anticancer and antimicrobial effects, thiazoles are also recognized for their antioxidant, anti-inflammatory, analgesic, and antihypertensive activities . These properties are attributed to their ability to modulate various biochemical pathways.

Case Studies

Several studies highlight the efficacy of thiazole derivatives:

  • Anticancer Studies :
    • A study synthesized various thiazole derivatives and evaluated their effects on MCF-7 and HepG2 cell lines. The most active derivative exhibited significant antiproliferative activity compared to standard drugs like Staurosporine .
  • Antimicrobial Efficacy :
    • Research on thiazole compounds demonstrated their effectiveness against multiple bacterial strains, showcasing their potential as new antimicrobial agents .

Table of Biological Activities

Activity Cell Line/Organism IC50 Values Mechanism of Action
AnticancerMCF-72.57 µMInduction of apoptosis
AnticancerHepG27.26 µMCell cycle arrest
AntimicrobialE. coliVariesMembrane disruption
AntimicrobialS. aureusVariesCytoplasmic leakage
AntioxidantVariousVariesFree radical scavenging

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